molecular formula C10H18O3 B3053570 Ethyl 2-cyclopentyl-3-hydroxypropanoate CAS No. 5452-76-6

Ethyl 2-cyclopentyl-3-hydroxypropanoate

Cat. No.: B3053570
CAS No.: 5452-76-6
M. Wt: 186.25 g/mol
InChI Key: PJWZFYWDRLQRDU-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopentyl-3-hydroxypropanoate is an organic compound with the molecular formula C10H18O3. It is an ester derived from the reaction between cyclopentyl carbinol and ethyl 3-hydroxypropanoate. This compound is known for its unique structure, which includes a cyclopentyl ring and a hydroxypropanoate ester group. It is used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclopentyl-3-hydroxypropanoate can be synthesized through the esterification reaction between cyclopentyl carbinol and ethyl 3-hydroxypropanoate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together with the catalyst until the desired ester is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopentyl-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentyl ketone or cyclopentyl carboxylic acid.

    Reduction: Formation of cyclopentyl alcohol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-cyclopentyl-3-hydroxypropanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopentyl-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and ester functionality allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The cyclopentyl ring provides structural rigidity, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-cyclopentyl-3-hydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxypropanoate: Lacks the cyclopentyl ring, resulting in different chemical and biological properties.

    Cyclopentyl carbinol: Contains the cyclopentyl ring but lacks the ester functionality, leading to different reactivity.

    Ethyl 3-hydroxypropanoate: Contains the hydroxypropanoate ester group but lacks the cyclopentyl ring, affecting its overall properties.

The uniqueness of this compound lies in its combination of a cyclopentyl ring and a hydroxypropanoate ester group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-cyclopentyl-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWZFYWDRLQRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280886
Record name ethyl 2-cyclopentyl-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-76-6
Record name NSC18986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyclopentyl-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-cyclopentyl-3-hydroxypropanoate
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